sodium (2,5-dimethylphenyl)methanesulfonate
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Overview
Description
Sodium (2,5-dimethylphenyl)methanesulfonate is an organic compound with the molecular formula C₉H₁₁NaO₃S. It is a sodium salt of methanesulfonic acid, where the methanesulfonate group is attached to a 2,5-dimethylphenyl ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2,5-dimethylphenyl)methanesulfonate typically involves the sulfonation of 2,5-dimethylphenylmethane. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the starting material to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium (2,5-dimethylphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled temperature and pH conditions.
Major Products:
Substitution Reactions: The major products are the substituted phenylmethanesulfonates.
Oxidation Reactions: The major products are sulfone derivatives.
Scientific Research Applications
Sodium (2,5-dimethylphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and oxidation reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of sodium (2,5-dimethylphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can participate in nucleophilic substitution reactions, while the phenyl ring can undergo electrophilic aromatic substitution. The compound’s reactivity is influenced by the presence of the sodium ion, which can stabilize reaction intermediates and facilitate the formation of the desired products .
Comparison with Similar Compounds
- Sodium (2,4-dimethylphenyl)methanesulfonate
- Sodium (3,5-dimethylphenyl)methanesulfonate
- Sodium (2,6-dimethylphenyl)methanesulfonate
Comparison: Sodium (2,5-dimethylphenyl)methanesulfonate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions .
Properties
IUPAC Name |
sodium;(2,5-dimethylphenyl)methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-7-3-4-8(2)9(5-7)6-13(10,11)12;/h3-5H,6H2,1-2H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXMKKPNRUCWDT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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